5-fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
5-Fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C15H16FNO4S This compound is characterized by the presence of a fluorine atom, methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, methoxy groups, and the benzenesulfonamide moiety. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: Formation of the benzenesulfonamide moiety by reacting the intermediate compound with a sulfonamide reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Fluorination: N-fluorobenzenesulfonimide is commonly used for introducing the fluorine atom.
Methoxylation: Dimethyl sulfate or methyl iodide are used for introducing methoxy groups.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules. The benzenesulfonamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxy-5-nitroaniline
- Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
- 5-Fluoro-2-methoxybenzonitrile
Uniqueness
5-Fluoro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the combination of its fluorine atom, methoxy groups, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-13-6-3-11(4-7-13)10-17-22(18,19)15-9-12(16)5-8-14(15)21-2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQVZUNTYCUWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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